N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a benzamide derivative characterized by a 2,6-dimethoxy-4-methyl-substituted benzamide core linked to a 1-ethylpyrrolidin-2-ylmethyl group.
Properties
CAS No. |
89653-68-9 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide |
InChI |
InChI=1S/C17H26N2O3/c1-5-19-8-6-7-13(19)11-18-17(20)16-14(21-3)9-12(2)10-15(16)22-4/h9-10,13H,5-8,11H2,1-4H3,(H,18,20) |
InChI Key |
BSPYZRSVLZNOAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C=C2OC)C)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
-
- 2,6-Dimethoxy-4-methylbenzoic acid
- (1-Ethylpyrrolidin-2-yl)methanamine (or (1-ethylpyrrolidin-2-yl)methanol followed by amination)
-
- N,N’-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP) as catalyst
-
- Dichloromethane (DCM) or other aprotic organic solvents
-
- Room temperature, inert atmosphere (e.g., nitrogen)
- Reaction time: Several hours to overnight
Detailed Reaction Conditions
| Parameter | Description |
|---|---|
| Coupling agent | DCC (1.1 equivalents relative to acid) |
| Catalyst | DMAP (0.1 equivalents) |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 20–25 °C (room temperature) |
| Reaction time | 12–24 hours |
| Atmosphere | Nitrogen or argon to prevent moisture ingress |
| Work-up | Filtration to remove dicyclohexylurea byproduct, aqueous washes, drying over anhydrous sodium sulfate |
| Purification | Recrystallization or column chromatography |
This method ensures high yield and purity of the target amide compound, with minimal side reactions.
Alternative Preparation Approaches
While the DCC/DMAP-mediated coupling is the most common, other coupling agents and methods have been explored for similar amide syntheses, which may be applicable here:
- Carbodiimide Variants: Use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in aqueous or mixed solvents for improved solubility and easier work-up.
- Activated Esters: Preparation of activated esters (e.g., NHS esters) of 2,6-dimethoxy-4-methylbenzoic acid followed by reaction with the amine.
- Mixed Anhydrides: Formation of mixed anhydrides with isobutyl chloroformate or similar reagents prior to amine addition.
- Direct Amidation: Catalytic direct amidation under dehydrating conditions, though less common for sterically hindered substrates.
These alternative methods may offer advantages in specific contexts such as scale-up or green chemistry considerations but require optimization for this compound.
Purification and Characterization
Purification Techniques
- Recrystallization: Commonly from solvents like ethyl acetate/hexane mixtures to obtain pure crystalline product.
- Chromatography: Silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate) to separate impurities.
- Filtration: Removal of insoluble urea byproducts formed during carbodiimide coupling.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR to confirm the amide bond formation and substitution pattern.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight (~306.4 g/mol).
- Infrared Spectroscopy: Amide carbonyl stretch (~1650 cm^-1) confirming amide linkage.
- Melting Point: Consistent with literature values for purity assessment.
Reaction Analysis and Optimization
Reaction Yield and Efficiency
| Parameter | Typical Outcome |
|---|---|
| Yield | 75–90% depending on scale and conditions |
| Purity | >98% after purification |
| Reaction time | 12–24 hours |
| Side products | Minimal; mainly dicyclohexylurea and unreacted starting materials |
Notes on Scale-Up
- Use of continuous flow reactors and automated systems can improve reproducibility and yield.
- Careful control of moisture and temperature is critical to prevent side reactions.
- Efficient removal of urea byproducts is essential for product purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of acid | DCC, DMAP, DCM, room temp | Forms O-acylurea intermediate |
| Amide bond formation | Addition of (1-ethylpyrrolidin-2-yl)methanamine | Nucleophilic attack on activated acid |
| Work-up | Filtration, aqueous washes, drying | Removes urea and impurities |
| Purification | Recrystallization or chromatography | Achieves high purity |
Research Findings and Applications
Research indicates that the precise substitution pattern on the benzamide ring (2,6-dimethoxy and 4-methyl groups) and the pyrrolidine moiety influence the compound’s biological activity, particularly as dopamine receptor ligands. The synthetic methods described allow for the preparation of this compound in sufficient purity and quantity for pharmacological evaluation and further medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is similar to that of other benzamide derivatives used in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Levosulpiride
- Structure : N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide .
- Pharmacological Activity :
- Key Differences :
- The sulfamoyl group at the 5-position of the benzamide ring distinguishes levosulpiride from the target compound, which features 2,6-dimethoxy and 4-methyl substituents.
- Levosulpiride’s sulfamoyl group may enhance solubility and receptor binding specificity compared to the methoxy groups in the target compound.
Eticlopride
- Structure : 3-chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide .
- Pharmacological Activity :
- Potent and selective dopamine D2/D3 receptor antagonist, used in research to study dopaminergic pathways.
- Key Differences :
- Substitutions at positions 3 (chloro), 5 (ethyl), and 6 (hydroxy) on the benzamide ring contrast with the target compound’s 2,6-dimethoxy and 4-methyl groups.
- The hydroxy group in eticlopride may influence hydrogen bonding with receptors, whereas methoxy groups in the target compound could increase lipophilicity.
ASP-azo-ASA (Amisulpride-azosalicylate Conjugate)
- Structure: 5-(aminoethanoylsulfamoyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide .
- Pharmacological Activity: Prodrug combining amisulpride (a benzamide antipsychotic) with 5-aminosalicylic acid (5-ASA) via an azo bond for colon-targeted delivery. Demonstrates anti-inflammatory effects in colitis models, leveraging 5-ASA’s local action .
- Key Differences :
- The azo-linked 5-ASA moiety introduces anti-inflammatory functionality absent in the target compound.
- The sulfamoyl group at position 5 alters receptor interactions compared to the target compound’s dimethylated benzamide core.
Structural and Functional Analysis Table
*Inferred from structural similarity to levosulpiride and eticlopride.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 1-ethylpyrrolidin-2-ylmethyl group is critical for dopamine receptor binding across analogs . Substituents on the benzamide ring dictate selectivity and pharmacokinetics.
- Therapeutic Potential: The target compound’s 4-methyl and 2,6-dimethoxy groups may confer metabolic stability compared to eticlopride’s hydroxy and chloro substituents, which are prone to oxidation or hydrolysis .
Biological Activity
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its interaction with various biological targets, particularly dopamine receptors, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 89653-68-9 |
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxy-4-methylbenzamide |
| LogP | 2.739 |
| PSA (Polar Surface Area) | 54.29 Ų |
This compound is characterized by a pyrrolidine moiety linked to a substituted benzamide, which is believed to contribute significantly to its biological activity.
This compound exhibits its biological effects primarily through its interaction with dopamine receptors. It acts as a ligand for dopamine D2 receptors, which are critical in the modulation of neurotransmitter levels in the brain. The binding affinity of this compound for these receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound has high-affinity binding to central nervous system receptors. This indicates that it may influence neurotransmitter release and receptor activity, potentially leading to therapeutic effects in neuropharmacology.
Case Studies
Several case studies have explored the pharmacological potential of similar compounds:
- Dopamine Receptor Interaction : Research indicates that compounds with similar structures exhibit significant interactions with dopamine receptors, suggesting that this compound may also modulate dopaminergic signaling pathways.
- Neuroprotective Effects : Preliminary evaluations suggest that this compound may offer neuroprotective benefits by mitigating oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .
- Behavioral Studies : Animal models treated with similar benzamide derivatives showed alterations in behavior consistent with dopaminergic modulation, further supporting the hypothesis that this compound could influence mood and cognitive functions .
Synthesis and Industrial Applications
The synthesis of this compound typically involves coupling reactions between 2,6-dimethoxy-4-methylbenzoic acid and (1-ethylpyrrolidin-2-yl)methanol using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in organic solvents .
Industrial production can be optimized using continuous flow reactors to enhance yield and purity. Purification methods such as recrystallization and chromatography are employed to isolate the desired product effectively.
Future Directions
The promising biological activity of this compound warrants further investigation into its pharmacological properties. Future research should focus on:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in relevant animal models.
- Mechanistic Studies : To elucidate the precise mechanisms by which this compound interacts with various neurotransmitter systems.
- Structural Optimization : To develop derivatives with improved bioactivity and selectivity for specific receptor subtypes.
Q & A
Q. Optimization Tips :
- Maintain anhydrous conditions to prevent hydrolysis.
- Use a 1.2:1 molar ratio of amine to acid for excess amine recovery.
- Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate).
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR (400 MHz, CDCl₃): Look for pyrrolidine N–CH₂– protons at δ 2.8–3.2 ppm and aromatic methoxy groups at δ 3.8–3.9 ppm .
- ¹³C NMR : Confirm the amide carbonyl at ~168 ppm.
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 363.2).
- HPLC : Use a C18 column (acetonitrile/water 70:30, 1 mL/min) with UV detection at 254 nm for purity assessment .
Validation : Cross-check with IR (amide C=O stretch at ~1650 cm⁻¹) and elemental analysis (±0.3% theoretical values).
Basic: What is the primary pharmacological target of this benzamide derivative, and how is receptor affinity screened?
Methodological Answer :
The compound is structurally analogous to atypical antipsychotics (e.g., remoxipride) and likely acts as a dopamine D₂ receptor antagonist .
Q. Screening Protocol :
In Vitro Binding Assays :
- Use rat striatal membranes and [³H]spiperone as a radioligand.
- Calculate IC₅₀ via competitive binding curves (typical range: 1–10 μM for D₂ antagonists) .
Functional Assays :
- Measure cAMP inhibition in CHO cells expressing human D₂ receptors (EC₅₀ < 5 μM indicates potency) .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of D₂ receptor antagonism?
Methodological Answer :
Key structural modifications and their effects:
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations.
- Compare IC₅₀ values in binding assays and logP (via shake-flask method) to balance potency and bioavailability.
Advanced: What in vivo models are suitable for evaluating the anti-inflammatory efficacy of conjugated derivatives?
Methodological Answer :
For targeted delivery (e.g., colon-specific action):
DNBS-Induced Colitis in Mice :
- Administer 10 mg/kg oral conjugate (e.g., azo-linked 5-ASA) daily for 7 days.
- Assess colon damage via histopathology (e.g., TNF-α reduction by 40–60% vs. controls) .
Pharmacokinetic Studies :
- Measure plasma and tissue concentrations using LC-MS/MS.
- Optimize dosing to achieve colon-to-plasma ratio >5:1.
Key Metrics : Myeloperoxidase (MPO) activity, IL-6 levels, and macroscopic inflammation scores.
Advanced: How can researchers resolve contradictions in reported IC₅₀ values for D₂ receptor binding?
Methodological Answer :
Discrepancies often arise from assay conditions. Standardize protocols:
Q. Statistical Analysis :
- Perform nonlinear regression (GraphPad Prism) with triplicate replicates.
- Report mean ± SEM and validate with a second assay (e.g., β-arrestin recruitment).
Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?
Methodological Answer :
Address cytochrome P450 (CYP) metabolism:
Structural Modifications :
Prodrug Approach :
- Conjugate with a cleavable ester (e.g., acetyl) to enhance oral absorption .
In Vitro Screening :
- Incubate with liver microsomes (human/rat); measure t₁/₂ via LC-MS. Aim for t₁/₂ > 60 minutes.
Validation : In vivo half-life studies in Sprague-Dawley rats (dose: 5 mg/kg IV).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
